(5-Bromopyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Bromopyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a brominated pyridine ring and a tetrahydrocinnoline moiety connected via a piperazine linker
Mechanism of Action
Target of action
Compounds with similar structures have been found to inhibit enzymes like α-glucosidase . This enzyme plays a crucial role in treating type II diabetes mellitus .
Mode of action
The compound could interact with its target enzyme, possibly by binding to the active site and inhibiting the enzyme’s activity .
Biochemical pathways
Inhibition of α-glucosidase could affect the carbohydrate digestion pathway, slowing down the breakdown of complex carbohydrates into glucose and thus helping to control blood sugar levels .
Result of action
The molecular and cellular effects would depend on the specific targets of the compound. If it indeed targets α-glucosidase, it could result in reduced postprandial hyperglycemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Tetrahydrocinnoline: The tetrahydrocinnoline moiety is synthesized through the reduction of cinnoline derivatives using hydrogenation or other reducing agents like sodium borohydride.
Piperazine Linker Attachment: The piperazine ring is introduced by reacting the brominated pyridine with piperazine under basic conditions, often using potassium carbonate or sodium hydroxide.
Final Coupling: The final step involves coupling the tetrahydrocinnoline derivative with the piperazine-linked bromopyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and tetrahydrocinnoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the bromine atom on the pyridine ring, potentially replacing it with hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, Grignard reagents, and organolithium compounds.
Major Products:
Oxidation: Oxidized derivatives of the piperazine and tetrahydrocinnoline moieties.
Reduction: De-brominated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry and catalysis.
Biology: In biological research, it serves as a probe to study the interactions of brominated pyridine derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly those targeting neurological and psychological disorders. Its structure suggests it could interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique structural features.
Comparison with Similar Compounds
(5-Bromopyridin-3-yl)(4-(4-phenylpiperazin-1-yl)methanone): Similar structure but with a phenyl group instead of the tetrahydrocinnoline moiety.
(5-Bromopyridin-3-yl)(4-(4-methylpiperazin-1-yl)methanone): Similar structure but with a methyl group instead of the tetrahydrocinnoline moiety.
Uniqueness: The presence of the tetrahydrocinnoline moiety in (5-Bromopyridin-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities and binding affinities, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O/c19-15-9-14(11-20-12-15)18(25)24-7-5-23(6-8-24)17-10-13-3-1-2-4-16(13)21-22-17/h9-12H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRACCKUJNFRTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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